molecular formula C16H13ClN2O3S B2828060 ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1105238-15-0

ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No.: B2828060
CAS No.: 1105238-15-0
M. Wt: 348.8
InChI Key: MHWYQTWFCHBQTH-UHFFFAOYSA-N
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Description

Ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1105238-15-0) is a high-quality synthetic building block primarily used in medicinal chemistry research and the development of active pharmaceutical ingredients (APIs) . This compound features a thieno[3,2-d]pyrimidin-4-one scaffold, a privileged structure in drug discovery known for its diverse biological activities. Its primary research application is as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents . Compounds based on the thienopyrimidinone core are the subject of ongoing scientific investigation in various fields. For instance, research has explored similar structures as inhibitors of the cysteine protease falcipain-2, a promising target for the development of new antimalarial drugs . Furthermore, the thienopyrimidinone scaffold is recognized in patent literature as a key structural component for modulators of NMDA receptors, which are relevant to psychiatric and neurological conditions such as schizophrenia and Alzheimer's disease . This product is strictly for research purposes and is analyzed by techniques such as LCMS or GCMS to ensure high purity and identity confirmation . It is supplied with a Certificate of Analysis and is intended for use in laboratory settings only. Identifier Details: - CAS Number: 1105238-15-0 - IUPAC Name: ethyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate - PubChem CID: 30849823 - Molecular Formula: C₁₈H₁₅ClN₂O₃S - SMILES String: CCOC(=O)Cn(cn1)c(=O)c(c12)scc2-c3cc(Cl)ccc3

Properties

IUPAC Name

ethyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-2-22-13(20)7-19-9-18-14-12(8-23-15(14)16(19)21)10-4-3-5-11(17)6-10/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWYQTWFCHBQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, synthesis, and biological properties, supported by relevant data and case studies.

Structural Characteristics

This compound has the molecular formula C16H13ClN2O3SC_{16}H_{13}ClN_{2}O_{3}S and a molecular weight of approximately 348.81 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological potential. The presence of the 3-chlorophenyl group enhances its biological activity, making it a subject of interest in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate starting materials forms the thieno[3,2-d]pyrimidine structure.
  • Introduction of the 3-Chlorophenyl Group : Achieved through substitution reactions at the 7-position of the thieno[3,2-d]pyrimidine.
  • Attachment of the Ethyl Acetate Moiety : This step involves esterification to yield the final product.

Biological Activity

This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. Below are key findings regarding its biological effects:

Anticancer Properties

Research has indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For instance:

  • Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase1.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Data Table: Antimicrobial Activity
PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

This table summarizes the antimicrobial efficacy observed in laboratory studies where this compound demonstrated notable activity against both bacterial and fungal pathogens2.

Anti-inflammatory Effects

Inflammation-related diseases have also been targeted by this compound:

  • Mechanism : this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis3.

Scientific Research Applications

The applications of ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate are explored based on its structural and chemical properties, as well as the known biological activities of similar compounds. This compound, which features a thieno[3,2-d]pyrimidine core, is of interest due to the potential biological activities associated with this class of molecules, particularly in medicinal chemistry.

Chemical Properties and Structure

This compound has the molecular formula C16H13ClN2O3S and a molecular weight of 348.81 g/mol . The compound includes a chlorophenyl group and a thieno[3,2-d]pyrimidine core. The presence of a carbonyl (C=O) group influences its chemical reactivity, allowing for nucleophilic substitutions and other reactions typical of thieno[3,2-d]pyrimidines.

Potential Applications

Because of the thieno[3,2-d]pyrimidine core, this compound is investigated for potential use as an antimicrobial, anti-cancer, and anti-inflammatory agent.

Antimicrobial Agents

Thieno[3,2-d]pyrimidines have been recognized for their broad-spectrum antimicrobial activity. Research has shown that several derivatives and related compounds exhibit significant antibacterial and antifungal properties .

Anti-Cancer Drugs

These compounds are also explored for their anti-cancer properties. The structural features of thieno[3,2-d]pyrimidines allow for interactions that can be leveraged in cancer treatment.

Anti-Inflammatory Agents

The presence of a chlorophenyl group and a sulfanyl moiety in this compound contributes to its potential anti-inflammatory properties.

Related Compounds and Activities

Structural similarities to other compounds can provide insights into the potential activities of this compound:

Compound NameStructural FeaturesUnique Properties
N-(4-Chlorophenyl)-2-{[5-cyano-6-oxo-thieno[3,2-d]pyrimidin]}acetamideSimilar thieno-pyrimidine coreEnhanced antifungal activity
5-Methylthieno[3,2-d]pyrimidineLacks chlorophenyl groupKnown for anti-cancer properties
N-(Phenyl)-thieno[3,2-d]pyrimidinNo ethyl substitutionBroad-spectrum antimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thienopyrimidine derivatives are highly dependent on substituents and ring annulations. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Synthetic Route Key Data
Ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (Target Compound) Thieno[3,2-d]pyrimidin-4(3H)-one 7-(3-Chlorophenyl), 3-(ethyl acetate) Likely via alkylation of pyrimidine precursor with ethyl chloroacetate Data inferred: IR (C=O ester ~1730 cm⁻¹); NMR δ 1.24–4.85 (ethyl, CH₂)
Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (Compound 13) Annulated thiopyrano-thienopyrimidine Methylsulfanyl, ethyl acetate [4+2] Cyclocondensation of 1,4-binucleophiles IR: 1730 cm⁻¹ (ester C=O); δ 2.10–7.47 (aromatic protons)
Ethyl 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate (Compound 3) Thieno[2,3-d]pyrimidin-4(3H)-one 5-(Thiophen-2-yl), 3-(ethyl acetate) Alkylation with ethyl chloroacetate Yield 70%; m.p. 135–137°C; IR: 1753 cm⁻¹ (ester C=O)
N-(7-Methyl-2-phenylamino-tetrahydrothienopyrido[4,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Tetrahydro-pyrido-thienopyrimidinone 7-Methyl, phenylamino, acetamide Acetylation of amine precursor Yield 73%; m.p. 143–145°C; IR: 1730 cm⁻¹ (amide C=O)

Research Findings and Implications

  • Synthetic Flexibility : Ethyl esters are favored over methyl esters in alkylation reactions due to better leaving-group properties, as seen in Compound 3 () .
  • Substituent Impact : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to thiophene or thiopyran derivatives (Compounds 3 and 13) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step processes, including cyclization of thiophene precursors, substitution at the 7-position with 3-chlorophenyl groups, and esterification. Key steps include:

  • Cyclization : Use of acetic anhydride or POCl₃ to form the thienopyrimidine core .
  • Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-chlorophenyl group .
  • Esterification : Ethyl acetate or DCC/DMAP-mediated coupling for the acetamide/acetate group .
  • Optimization : Solvent choice (DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) improve yields .

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₈H₁₄ClN₂O₃S) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Solubility : Use PBS or DMSO solutions (≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How do structural modifications at the 3-chlorophenyl or acetate groups influence biological activity and selectivity?

  • Methodological Answer :

  • SAR Studies : Replace 3-chlorophenyl with 4-fluorophenyl or methoxy groups to assess electronic effects on kinase binding .
  • Ester Hydrolysis : Synthesize the carboxylic acid derivative (via NaOH hydrolysis) to evaluate bioavailability changes .
  • Computational Modeling : Dock modified structures into ATP-binding pockets (e.g., using AutoDock Vina) to predict affinity shifts .

Q. How can contradictory data on enzyme inhibition across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 μM) and control for off-target effects via counter-screens .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR) to validate binding modes .
  • Meta-Analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., adjust for assay pH/temperature variations) .

Q. What strategies mitigate instability of the thienopyrimidine core under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Mask the 4-oxo group with PEGylated or peptide-based carriers to enhance serum stability .
  • Formulation Studies : Encapsulate in liposomes (e.g., DOPC/cholesterol) to protect against hydrolysis .
  • Accelerated Stability Testing : Monitor degradation (HPLC) at 40°C/75% RH over 4 weeks to identify vulnerable sites .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (target ≤3), CYP450 interactions, and blood-brain barrier permeability .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module .

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